![molecular formula C9H10ClN3 B1435741 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379336-52-3](/img/structure/B1435741.png)
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a practical building block in the synthesis of many Janus kinase (JAK) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . It appears as a white crystalline solid .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Medicinal Chemistry: Kinase Inhibitor Scaffold
This compound serves as a crucial scaffold for developing potent kinase inhibitors. These are promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Intermediates: JAK Inhibitors
It is used in preparing Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib, which are significant in treating conditions like rheumatoid arthritis and myelofibrosis .
Synthesis of Therapeutic Agents
Due to its versatility and unique structure, 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a pivotal role in synthesizing various pharmaceutical compounds, particularly kinase inhibitors used in diverse disease treatments, including cancer .
Improved Synthesis Process
An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described, making the synthesis of this building block more practical and operationally simple .
Manufacturing Method
A specific manufacturing method for this compound involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling, which is part of a patented process .
Mechanism of Action
Target of Action
The primary targets of the compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Mode of Action
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of the JAK enzymes, it interferes with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine affects the JAK-STAT signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disruption of this pathway by the compound may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
Its distinctive structure can influence pharmacokinetics and pharmacodynamics
Result of Action
The molecular and cellular effects of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to altered gene activation, potentially affecting cell division, death, and tumor formation processes .
Action Environment
The action, efficacy, and stability of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Future Directions
The compound is used in the manufacture of Tofacitinib citrate . It might be a practical building block in the synthesis of many JAK inhibitors . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
properties
IUPAC Name |
4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(2)8-12-7(10)6-3-4-11-9(6)13-8/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNEXMJUNVCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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